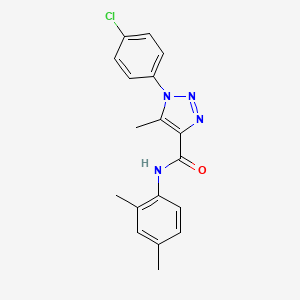![molecular formula C25H21N5O4 B11285009 [7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11285009.png)
[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining a triazolopyrimidine core with aromatic substituents. Its full chemical name might be a mouthful, but let’s break it down:
- Structure : The compound consists of a triazolopyrimidine ring system, with a 4-methoxyphenyl group and a 3-nitrophenyl group attached at specific positions.
- Molecular Formula : C23H17N5O4
- Molecular Weight : Approximately 423.41 g/mol
Preparation Methods
Synthetic Routes::
- Condensation Reaction :
- Starting from appropriate precursors, a condensation reaction can form the triazolopyrimidine ring. For example, reacting 3-nitrobenzaldehyde with 4-methoxyphenylhydrazine in the presence of a suitable catalyst can yield the core structure.
- Functionalization :
- Subsequent functionalization involves introducing the phenyl and methoxy groups. This can occur via various synthetic methods, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Nitration :
- The final step involves nitration of the phenyl ring to introduce the 3-nitrophenyl group.
- While no specific industrial-scale production methods are widely documented, the compound can be synthesized in the lab using the above steps.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The compound’s aromatic rings are susceptible to oxidation under appropriate conditions.
- Reduction : Reduction of the nitro group can yield the corresponding amino compound.
- Substitution : Nucleophilic substitution reactions can modify the phenyl groups.
- Suzuki-Miyaura Coupling : Palladium catalyst, aryl boronic acid, base, and solvent (e.g., DMF).
- Nitration : Nitric acid (HNO3), sulfuric acid (H2SO4), and a suitable solvent (e.g., acetic acid).
- The primary product is the titled compound itself, with variations based on regioisomers and stereochemistry.
Scientific Research Applications
- Chemistry : As a novel heterocyclic compound, it may serve as a building block for other derivatives.
- Biology : Investigating its interactions with biological targets (e.g., enzymes, receptors).
- Medicine : Potential applications in drug discovery due to its unique structure.
- Industry : As a precursor for functional materials (e.g., dyes, polymers).
Mechanism of Action
- Research is ongoing, but the compound likely interacts with specific cellular pathways or proteins due to its structural features.
Comparison with Similar Compounds
- Uniqueness : Its combination of triazolopyrimidine and phenyl rings sets it apart.
- Similar Compounds : Other triazolopyrimidines, such as [1,2,4]triazolo[4,3-a]pyrimidin-5-ones , exhibit related properties.
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C25H21N5O4/c1-34-21-12-10-18(11-13-21)23-15-22(17-6-3-2-4-7-17)28(25-26-16-27-29(23)25)24(31)19-8-5-9-20(14-19)30(32)33/h2-14,16,22-23H,15H2,1H3 |
InChI Key |
PDNBSQMPNIOSDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N(C3=NC=NN23)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11284927.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11284931.png)
![Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11284940.png)
![N-(3-nitrophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11284945.png)
![2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11284958.png)
![2,4-dioxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11284965.png)
![2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B11284971.png)

![Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11284976.png)
![4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11284990.png)
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11284998.png)
![3-(4-ethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11285000.png)
![1-(3-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11285001.png)
![N-(4-methylphenyl)-2-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11285007.png)
